molecular formula C12H23NO6S B13843612 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid

4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid

Cat. No.: B13843612
M. Wt: 309.38 g/mol
InChI Key: CZBINMULRZIZHS-UHFFFAOYSA-N
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Description

4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid is a research chemical compound with the molecular formula C12H23NO6S and a molecular weight of 309.38. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a side chain containing both hydroxyl and methylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid typically involves multi-step organic reactionsCommon reagents used in these reactions include organoborane reagents for hydroboration and various catalysts for cyclization and functional group transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidine ring and carboxylic acid group can also participate in binding to active sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carboxylic acid-containing molecules. Examples are:

  • 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxamide
  • 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylate.

Uniqueness

What sets 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H23NO6S

Molecular Weight

309.38 g/mol

IUPAC Name

4-(2,2-dihydroxy-5-methylsulfonylpentyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H23NO6S/c1-20(18,19)6-2-4-12(16,17)8-9-3-5-13-10(7-9)11(14)15/h9-10,13,16-17H,2-8H2,1H3,(H,14,15)

InChI Key

CZBINMULRZIZHS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC(CC1CCNC(C1)C(=O)O)(O)O

Origin of Product

United States

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